molecular formula C8H14I2 B8780199 1,4-Bis(iodomethyl)cyclohexane CAS No. 83447-96-5

1,4-Bis(iodomethyl)cyclohexane

Cat. No.: B8780199
CAS No.: 83447-96-5
M. Wt: 364.01 g/mol
InChI Key: CADHELUGADNHSF-UHFFFAOYSA-N
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Description

1,4-Bis(iodomethyl)cyclohexane is a halogenated cyclohexane derivative featuring two iodomethyl (-CH₂I) groups at the 1,4-positions of the cyclohexane ring. The cyclohexane backbone provides rigidity, while the iodomethyl substituents confer high reactivity due to iodine’s polarizability and role as a leaving group. This compound is likely utilized in organic synthesis, particularly in nucleophilic substitution reactions or as a precursor for cross-coupling catalysts. Its molecular formula is inferred as C₈H₁₄I₂, with a molecular weight of approximately 364.01 g/mol (calculated from analogous structures in , and 12).

Properties

CAS No.

83447-96-5

Molecular Formula

C8H14I2

Molecular Weight

364.01 g/mol

IUPAC Name

1,4-bis(iodomethyl)cyclohexane

InChI

InChI=1S/C8H14I2/c9-5-7-1-2-8(6-10)4-3-7/h7-8H,1-6H2

InChI Key

CADHELUGADNHSF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CI)CI

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Reactivity : The iodomethyl groups in this compound enhance its electrophilicity compared to ethoxymethyl (electron-donating) or hydroxymethyl (polar but less leaving-group-capable) derivatives.
  • Steric Effects : Bulky substituents like tert-butyl () or fluorinated chains () reduce conformational flexibility, whereas smaller groups (e.g., -CH₂NH₂) retain ring mobility.

Physicochemical Properties

  • Polarity: Iodine’s electronegativity increases polarity, making this compound more soluble in polar aprotic solvents than nonpolar analogs like 1,4-bis(tert-butyl)cyclohexane.
  • Thermal Stability : Fluorinated derivatives () exhibit higher thermal stability (~250°C decomposition) compared to iodinated compounds, which may degrade at lower temperatures due to C-I bond weakness.

Stereochemical Considerations

The 1,4-substitution pattern on cyclohexane introduces cis-trans isomerism. For example, trans-1,4-bis(aminomethyl)cyclohexane () adopts a diequatorial conformation, enhancing its rigidity compared to cis isomers. Similar stereoelectronic effects likely influence the reactivity of this compound.

Research Findings and Industrial Relevance

  • Fluorinated Analogs : highlights 1,4-bis(hexafluoropropyl)cyclohexane as a precursor for high-performance fluoropolymers, emphasizing the role of fluorine in enhancing chemical resistance.
  • Aminomethyl Derivatives: trans-1,4-Bis(aminomethyl)cyclohexane () is critical in aerospace composites due to its thermal stability and curing efficiency.
  • Safety Profile : While iodinated compounds are generally toxic, 1,4-bis(ethoxymethyl)cyclohexane () is safer for industrial use as a solvent.

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